Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13653256
InChI: InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-7-18(8-10-19)14-6-5-13(12-20)11-15(14)22-4/h5-6,11-12H,7-10H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)OC
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol

Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13653256

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate -

Specification

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
IUPAC Name tert-butyl 4-(4-formyl-2-methoxyphenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-7-18(8-10-19)14-6-5-13(12-20)11-15(14)22-4/h5-6,11-12H,7-10H2,1-4H3
Standard InChI Key GWDOTWVVJJFSAZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a 4-formyl-2-methoxyphenyl moiety. The Boc group enhances stability during synthetic procedures, while the formyl group (-CHO) offers a reactive site for further derivatization . The methoxy group (-OCH₃) at the 2-position of the phenyl ring influences electronic properties, potentially modulating solubility and reactivity .

The 2D and 3D structural confirmations, available via PubChem, reveal a planar aromatic system connected to a non-planar piperazine ring, with the Boc group adopting a sterically shielded conformation .

Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₇H₂₄N₂O₄
Molecular Weight320.4 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in DMSO, DMF
LogP (Partition Coefficient)Estimated ~2.1 (calculated)

The compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) is inferred from analogs such as tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate, which exhibits similar solubility profiles .

Synthesis and Preparation

Challenges in Synthesis

  • Steric Hindrance: The tert-butyl group may impede reaction rates during coupling steps.

  • Formyl Group Reactivity: The aldehyde functionality requires careful handling to avoid premature oxidation or reduction .

Applications in Research and Industry

Pharmaceutical Intermediates

Piperazine derivatives are pivotal in drug discovery, often serving as kinase inhibitors or receptor modulators. The formyl group in this compound enables conjugation to amines or hydrazines, making it a candidate for prodrug synthesis . For example, analogs like tert-butyl 4-(4-amino-3-methoxyphenyl)piperazine-1-carboxylate (CAS 1246532-96-6) are intermediates in antipsychotic agents .

Material Science

The compound’s aromatic and electron-donating methoxy group could facilitate its use in organic semiconductors or metal-organic frameworks (MOFs), though specific studies are lacking .

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion
H312 (Harmful in contact with skin)Wear protective gloves
H332 (Harmful if inhaled)Use in well-ventilated areas
SupplierPurityPrice (1g)
AK Scientific95%$295
SynChem97%$310
Career Henan Chemica90%$280

While direct pricing for CAS 1290181-34-8 is unavailable, these figures provide a benchmark .

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